Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester
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Overview
Description
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is a compound of significant interest in the biomedical and chemical research fields. It is known for its role as a synthetic precursor in targeting diseases such as cancer, inflammation, and hepatic disorders. The compound has a molecular formula of C15H22O10 and a molecular weight of 362.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester typically involves the acetylation of beta-D-glucuronide methyl ester. One common method includes dissolving 1,2,3,4-tetra-O-acetyl-D-glucuronide methyl ester in a suitable solvent like chloroform or methanol, followed by the addition of ethylating agents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maintain a stable temperature and pH, ensuring high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form beta-D-glucuronide and acetic acid.
Oxidation: It can be oxidized to form glucuronic acid derivatives.
Substitution: Under nucleophilic conditions, it can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Beta-D-glucuronide and acetic acid.
Oxidation: Glucuronic acid derivatives.
Substitution: Various glucuronide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is extensively used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug for targeting specific tissues.
Industry: Utilized in the production of biodegradable materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role as a glycoside. It interacts with specific enzymes and receptors in the body, facilitating the delivery of active pharmaceutical ingredients to targeted tissues. The acetyl groups enhance its stability and solubility, allowing for efficient transport and release of the active compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronic acid methyl ester
- Acetobromo-alpha-D-glucuronic acid methyl ester
Uniqueness
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is unique due to its ethyl ester group, which enhances its lipophilicity and bioavailability compared to similar compounds. This makes it particularly useful in drug delivery applications where enhanced absorption and targeted delivery are crucial.
Properties
Molecular Formula |
C15H22O10 |
---|---|
Molecular Weight |
362.33 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3 |
InChI Key |
CWYBDXQVVNLNJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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